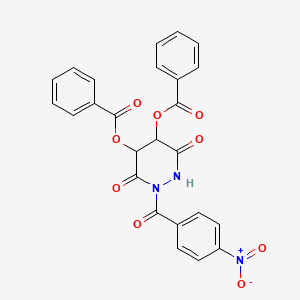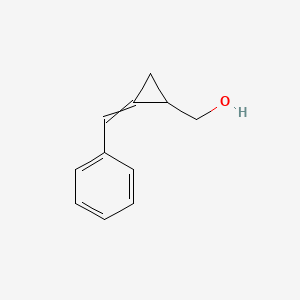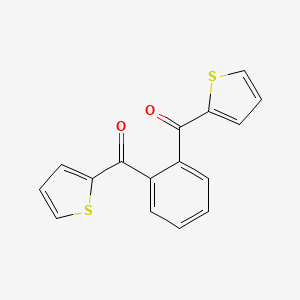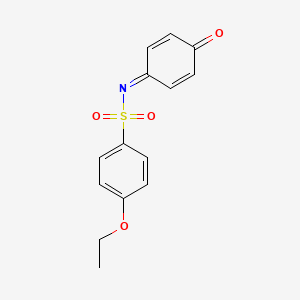![molecular formula C15H14O2 B12557868 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol CAS No. 142532-18-1](/img/structure/B12557868.png)
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a 4-methoxyphenyl group and a hydroxyl group attached at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a tandem catalytic process using a rhodium (I) complex. The reaction sequence involves the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Similar core structure but with a ketone group instead of a hydroxyl group.
(7S)-Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Stereoisomer with similar properties but different spatial arrangement.
Uniqueness
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications.
特性
CAS番号 |
142532-18-1 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
7-(4-methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C15H14O2/c1-17-13-8-6-12(7-9-13)15(16)10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3 |
InChIキー |
XHKGUCAJPYBNEX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)

![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)


![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)

![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
